1-Benzyl-N-phenylpiperidin-4-amine is a tertiary amine compound belonging to the class of piperidine derivatives. It has been primarily investigated in scientific research for its potential as a building block in the synthesis of biologically active molecules. Specifically, it serves as a key intermediate in the development of compounds targeting the central nervous system, with potential applications in addressing conditions like Parkinson's disease. []
1-Benzyl-N-phenylpiperidin-4-amine is classified under the category of piperidine derivatives. Its molecular formula is with a molecular weight of approximately 266.38 g/mol . This compound is recognized as an impurity related to fentanyl and its analogs, often referred to in pharmaceutical contexts as Fentanyl Impurity G or Fentanyl Related Compound D .
The synthesis of 1-benzyl-N-phenylpiperidin-4-amine can be approached through several methods:
The molecular structure of 1-benzyl-N-phenylpiperidin-4-amine features a piperidine ring substituted with both a benzyl and a phenyl group. The structural representation can be summarized as follows:
C(N1CCC(CC1)Nc2ccccc2)c3ccccc3
InChI=1S/C18H22N2/c1-3-7-16(8-4-1)15-20-13-11-18(12-14-20)19-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2
.The piperidine ring contributes to the compound's basicity and potential pharmacological activity.
1-Benzyl-N-phenylpiperidin-4-amine participates in various chemical reactions typical for amines and piperidine derivatives:
The physical properties of 1-benzyl-N-phenylpiperidin-4-amine include:
Chemical properties include:
These properties are essential for understanding how the compound behaves in various formulations and applications.
The primary applications of 1-benzyl-N-phenylpiperidin-4-amine are found within pharmaceutical research and development:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: